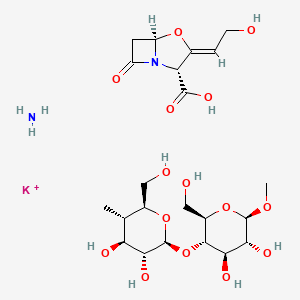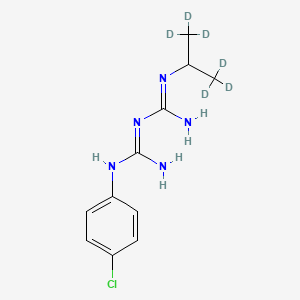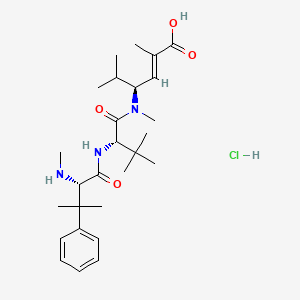
Methylnaltrexone D3 Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylnaltrexone D3 Bromide is the deuterium labeled Methylnaltrexone, which is a pheriphally-acting μ-opioid antagonist.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Safety
- Safety and Tolerance in Humans : Methylnaltrexone has been studied for its safety and tolerance in healthy humans. A study showed that methylnaltrexone is well tolerated at certain doses in humans, with orthostatic hypotension being a dose-limiting adverse effect (Foss et al., 1997).
Mechanism of Action and Effectiveness
- Mechanism of Action and Treatment of Opioid-induced Constipation : Methylnaltrexone acts as a selective peripheral Mu-receptor antagonist, offering an effective treatment for opioid-induced constipation without interfering with central analgesia or precipitating opioid withdrawal (Abarca et al., 2010).
- Clinical Effectiveness : Another study confirmed methylnaltrexone's effectiveness in treating opioid-induced constipation in patients with advanced illness (Meerveld & Standifer, 2008).
Pharmacological Updates
- Pharmacological Properties and Clinical Utilization : Research highlights methylnaltrexone's pharmacokinetic properties, such as high bioavailability and predictable behavior, facilitating its clinical use for treating opioid-induced constipation (Rotshteyn et al., 2011).
Clinical Applications
- Treatment of Opioid-induced Constipation in Advanced Illness : Methylnaltrexone has been demonstrated as effective and safe for treating opioid-induced constipation in adults with advanced illness undergoing palliative care (Mozaffari et al., 2018).
- Postoperative Application in Opiate Users : A case study suggests methylnaltrexone may be useful in alleviating postoperative ileus in opioid-dependent patients, indicating a potential role in the management of postoperative bowel function (Ladányi et al., 2009).
Molecular Structure Analysis
- Structural Analysis of Methylnaltrexone : The molecular structure and properties of methylnaltrexone have been detailed, providing insights into its chemical characteristics (Chen et al., 2012).
Clinical Trials and Approvals
- FDA Approvals and Clinical Trials : The FDA's approval of methylnaltrexone for specific indications like opioid-induced constipation highlights its clinical significance (Walker, 2014) and (Traynor, 2008).
Metabolic Pathways
- Metabolism in Various Species : A study on the metabolic fate of methylnaltrexone in different species, including humans, revealed specific pathways of metabolism, providing insight into its pharmacodynamics (Chandrasekaran et al., 2010).
Pediatric Applications
- Use in Pediatric Palliative Care : Research has shown the effectiveness of intravenous methylnaltrexone in relieving constipation in pediatric palliative care, broadening its application scope (Yeomanson et al., 2012).
Synthesis Process
- Synthesis Methodology : The synthesis process of methylnaltrexone bromide has been documented, providing a comprehensive understanding of its production (Huaf, 2015).
Eigenschaften
Produktname |
Methylnaltrexone D3 Bromide |
|---|---|
Molekularformel |
C21H23D3BrNO4 |
Molekulargewicht |
439.36 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







